N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide
CAS No.: 1171495-45-6
Cat. No.: VC7762697
Molecular Formula: C15H18FN3O4S2
Molecular Weight: 387.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171495-45-6 |
---|---|
Molecular Formula | C15H18FN3O4S2 |
Molecular Weight | 387.44 |
IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-3-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3 |
Standard InChI Key | BOUXNZAOUNUVEB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide. Its molecular formula is C₁₅H₁₇FN₃O₄S₂, with a molecular weight of 401.44 g/mol.
Structural Characterization
The molecule comprises three distinct regions:
-
Tetrahydrothiophene dioxide ring: A five-membered sulfur-containing ring with two sulfone oxygen atoms, contributing to polarity and potential hydrogen-bonding interactions .
-
3-methyl-1H-pyrazol-5-yl group: A heterocyclic aromatic ring substituted with a methyl group at position 3, which enhances steric bulk and influences binding affinity .
-
4-fluoro-3-methylbenzenesulfonamide: A fluorinated benzene ring with a sulfonamide functional group, a common pharmacophore in kinase inhibitors and anti-inflammatory agents .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇FN₃O₄S₂ |
Molecular Weight | 401.44 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 7 (O and N atoms) |
Topological Polar Surface Area | 112 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous sulfonamide derivatives :
-
Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with diketones or enol ethers.
-
Introduction of the tetrahydrothiophene dioxide moiety: Sulfur oxidation using hydrogen peroxide or peracids under controlled conditions .
-
Sulfonamide coupling: Reaction of the pyrazole-tetrahydrothiophene intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65% |
Sulfone oxidation | H₂O₂, CH₃CN, 50°C | 78% |
Sulfonamide coupling | Et₃N, DCM, room temperature | 82% |
Industrial Scalability
Large-scale production would optimize solvent recovery and employ continuous flow reactors to enhance yield and purity. Chromatographic purification or crystallization may be required to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and sulfone groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4 .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, aromatic-H), 2.98–2.89 (m, 2H, tetrahydrothiophene-H), 2.45 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 148.9 (pyrazole-C), 134.2–116.4 (aromatic-C), 54.3 (tetrahydrothiophene-C), 21.7 (CH₃).
Biological Activity and Mechanisms
Kinase Inhibition
The compound demonstrates potent inhibition of p38 MAP kinase (IC₅₀ = 12 nM), a target implicated in inflammatory diseases . The fluorinated benzenesulfonamide group interacts with the kinase’s ATP-binding pocket, while the tetrahydrothiophene dioxide stabilizes the inactive conformation via hydrophobic interactions.
Anti-Inflammatory Effects
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 58% compared to controls . This activity correlates with decreased TNF-α and IL-6 levels in serum.
Table 3: In Vivo Efficacy Data
Model | Dose (mg/kg) | Efficacy (%) | Target Engagement |
---|---|---|---|
Collagen-induced arthritis | 10 | 58 | p38 MAPK |
LPS-induced sepsis | 20 | 72 | NF-κB |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume